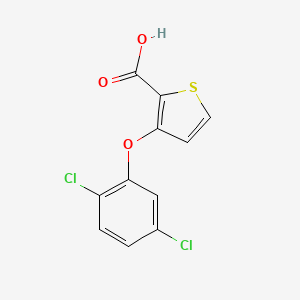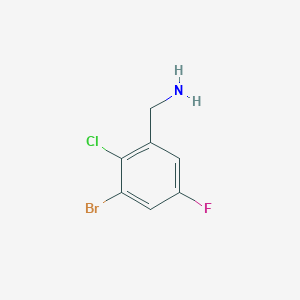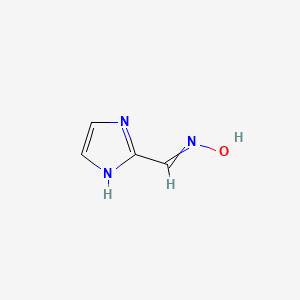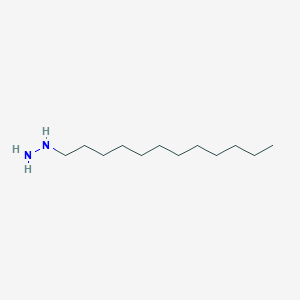![molecular formula C16H26BN3O2 B12437571 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)
1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-3-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il]piperazina es un compuesto orgánico que ha generado un interés significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperazina, un anillo de piridina y una unidad de dioxaborolano. Sus propiedades químicas distintivas lo convierten en un reactivo valioso en la síntesis orgánica y en un candidato potencial para diversas aplicaciones en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-Metil-3-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il]piperazina normalmente implica el acoplamiento de un derivado de piperazina con un derivado de piridina que contiene el grupo dioxaborolano. Un método común es la reacción de acoplamiento cruzado de Suzuki-Miyaura, que utiliza catalizadores de paladio y derivados de ácido borónico . Las condiciones de reacción suelen incluir el uso de bases como carbonato de potasio o hidróxido de sodio, y disolventes como tolueno o etanol.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Metil-3-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il]piperazina experimenta varias reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo dioxaborolano puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio; normalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio; las reacciones a menudo se llevan a cabo en éter o tetrahidrofurano.
Sustitución: Diversos nucleófilos como aminas, alcoholes o tioles; las reacciones pueden requerir catalizadores como paladio o cobre.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados funcionalizados.
Aplicaciones Científicas De Investigación
1-Metil-3-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il]piperazina tiene varias aplicaciones en la investigación científica:
Biología: Se investiga su potencial como sonda molecular en ensayos biológicos y estudios de imagen.
Medicina: Se explora su potencial aplicación terapéutica, incluida como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de materiales avanzados y como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-3-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il]piperazina implica su interacción con objetivos moleculares y vías específicas. El grupo dioxaborolano puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en bioconjugación y reconocimiento molecular . Además, la estructura del compuesto le permite participar en varias reacciones químicas, facilitando su uso en química sintética y medicinal.
Compuestos similares:
Éster de pinacol de ácido fenilborónico: Similar en estructura pero contiene un grupo fenilo en lugar de un anillo de piridina.
1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol: Contiene un anillo de pirazol en lugar de un anillo de piperazina.
Singularidad: 1-Metil-3-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il]piperazina es singular debido a su combinación de un anillo de piperazina y un anillo de piridina con una unidad de dioxaborolano. Esta estructura confiere propiedades químicas y reactividad distintivas, lo que la convierte en un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of a pyridine ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a piperazine ring.
Uniqueness: 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine is unique due to its combination of a piperazine ring and a pyridine ring with a dioxaborolane moiety. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H26BN3O2 |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)12-6-7-18-13(10-12)14-11-20(5)9-8-19-14/h6-7,10,14,19H,8-9,11H2,1-5H3 |
Clave InChI |
OAXPTXFYGAZJID-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CN(CCN3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)





![2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)




![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
